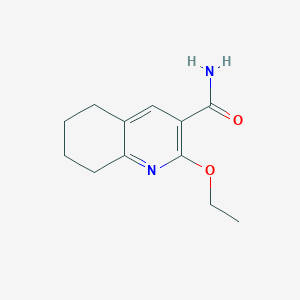
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as ETC-1002, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. ETC-1002 is a small molecule that has been shown to have lipid-lowering effects, making it a promising candidate for the treatment of hypercholesterolemia and other related disorders.
Mechanism Of Action
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. This leads to a decrease in the production of these molecules, resulting in a reduction in LDL cholesterol levels. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to increase the expression of genes involved in the uptake and metabolism of LDL cholesterol.
Biochemical And Physiological Effects
In addition to its lipid-lowering effects, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are associated with the development of cardiovascular disease. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its specificity for ATP citrate lyase, which makes it a promising candidate for the treatment of hypercholesterolemia and related disorders. However, one of the limitations of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Future Directions
There are several potential future directions for research on 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of ATP citrate lyase. Another area of research is the identification of biomarkers that can be used to predict the response to 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide treatment. Finally, there is a need for further clinical trials to determine the long-term safety and efficacy of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide in the treatment of hypercholesterolemia and related disorders.
Conclusion:
In conclusion, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects, reduce inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. While there are some limitations to its use, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has great potential for the treatment of hypercholesterolemia and related disorders, and further research in this area is warranted.
Synthesis Methods
The synthesis of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Scientific Research Applications
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypercholesterolemia. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to lower LDL cholesterol levels in both animal models and human clinical trials. The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol.
properties
CAS RN |
171011-06-6 |
|---|---|
Product Name |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-9(11(13)15)7-8-5-3-4-6-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI Key |
SPOHYSJNADFPJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Canonical SMILES |
CCOC1=C(C=C2CCCCC2=N1)C(=O)N |
Other CAS RN |
171011-06-6 |
synonyms |
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



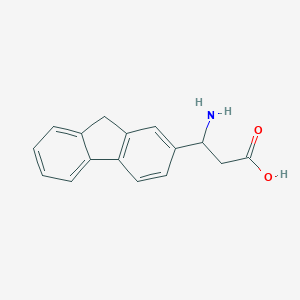

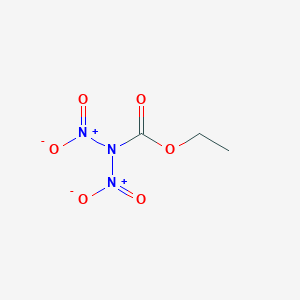
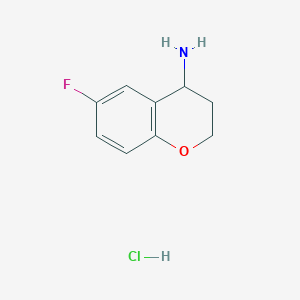
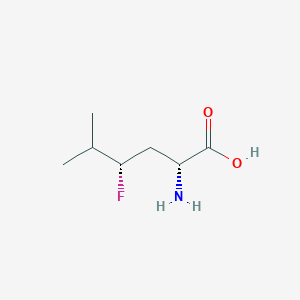
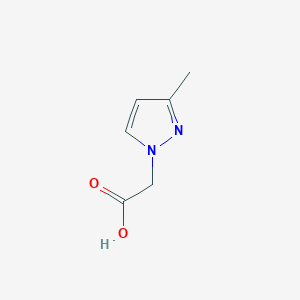
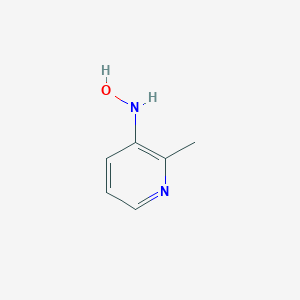
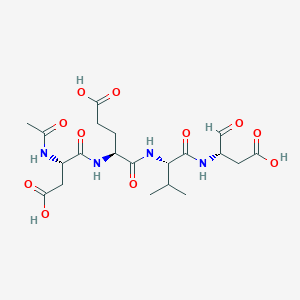
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
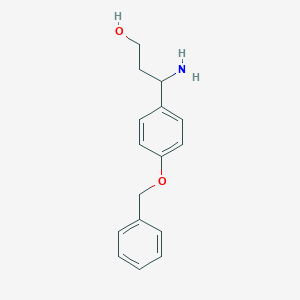
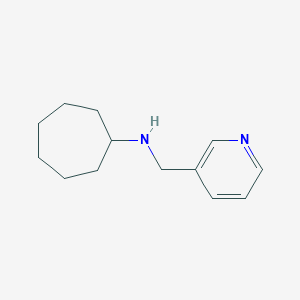
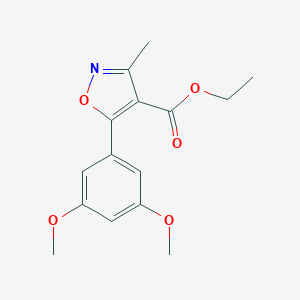
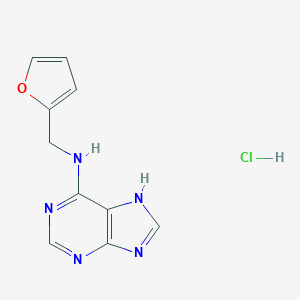
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)